HG-12-6

Description

BenchChem offers high-quality HG-12-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HG-12-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H27F3N6O2S |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C29H27F3N6O2S/c30-29(31,32)22-15-21(7-6-20(22)16-38-12-10-33-11-13-38)34-26(40)19-3-1-2-18(14-19)23-8-9-24-27(35-23)41-28(36-24)37-25(39)17-4-5-17/h1-3,6-9,14-15,17,33H,4-5,10-13,16H2,(H,34,40)(H,36,37,39) |

InChI Key |

BBTDRPBKISKELY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)C4=CC(=CC=C4)C(=O)NC5=CC(=C(C=C5)CN6CCNCC6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of HG-12-6, a Type II IRAK4 Inhibitor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical node in the inflammatory response. Its activation triggers a signaling cascade culminating in the activation of key transcription factors such as NF-κB and AP-1, leading to the production of a wide array of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers, making it a prime therapeutic target.

This technical guide provides a comprehensive overview of the mechanism of action of HG-12-6, a potent and selective type II inhibitor of IRAK4. We will delve into the intricacies of the IRAK4 signaling pathway, the specific molecular interactions of HG-12-6, and detailed protocols for the key experiments used to characterize its activity.

The IRAK4 Signaling Pathway

The activation of IRAK4 is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of IL-1 family cytokines to their receptors. This ligand-receptor interaction triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a higher-order signaling complex known as the Myddosome.

Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6, an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, which in turn activates the IKK complex and MAP kinases, ultimately resulting in the nuclear translocation of transcription factors like NF-κB and the expression of inflammatory genes.

dot

Caption: IRAK4 Signaling Pathway and the inhibitory action of HG-12-6.

Mechanism of Action of HG-12-6

HG-12-6 is a type II kinase inhibitor, a class of small molecules that bind to the inactive "DFG-out" conformation of a kinase.[1] This is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. The "DFG" motif refers to a conserved Asp-Phe-Gly sequence in the activation loop of kinases.

The preferential binding of HG-12-6 to the inactive conformation of IRAK4 is a key feature of its mechanism.[2][3] This interaction stabilizes the inactive state of the enzyme, preventing the conformational changes required for its activation and subsequent downstream signaling. By locking IRAK4 in an inactive state, HG-12-6 effectively blocks the entire inflammatory cascade at its origin.

Quantitative Data

The following tables summarize the available quantitative data for the activity of HG-12-6.

Table 1: Biochemical Potency of HG-12-6 against IRAK4

| Target | Assay Format | IC50 (nM) | Reference |

| Unphosphorylated IRAK4 (inactive) | LanthaScreen™ Eu Kinase Binding Assay | 165 | [2][3] |

| Phosphorylated IRAK4 (active) | LanthaScreen™ Eu Kinase Binding Assay | 2876 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like HG-12-6.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of an inhibitor for a kinase.

Materials:

-

IRAK4 enzyme (phosphorylated or unphosphorylated)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compound (e.g., HG-12-6)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer.

-

Prepare a solution of IRAK4 kinase and Eu-anti-Tag antibody in assay buffer.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase/antibody solution to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Assay: TLR-Agonist Induced Cytokine Production in THP-1 Cells

This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a human monocytic cell line upon stimulation with a TLR agonist.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)

-

Test compound (e.g., HG-12-6)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Pre-treat the cells with the test compound dilutions for 1 hour.

-

Stimulate the cells with a TLR agonist at a pre-determined optimal concentration.

-

Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for TLR-agonist induced cytokine production assay in THP-1 cells.

Cellular Assay: Western Blot for Phospho-IRAK1

This assay assesses the direct inhibition of IRAK4 kinase activity within the cell by measuring the phosphorylation of its immediate downstream substrate, IRAK1.

Materials:

-

Cells (e.g., THP-1 or PBMCs)

-

TLR agonist (e.g., LPS)

-

Test compound (e.g., HG-12-6)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209) and anti-total IRAK1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed and treat cells with the test compound and TLR agonist as described in the cytokine assay protocol, typically for a shorter duration (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total IRAK1 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.

dot

References

The Immunological Role of HG-12-6: A Technical Guide to a Selective IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HG-12-6 is a potent and selective Type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. By preferentially binding to the unphosphorylated, inactive conformation of IRAK4, HG-12-6 effectively modulates innate immune responses, positioning it as a compelling therapeutic candidate for a range of autoimmune and inflammatory diseases. This document provides an in-depth technical overview of HG-12-6, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and a visual representation of its place in the IRAK4 signaling cascade.

Core Function of HG-12-6 in Immunology

HG-12-6 functions as a modulator of the innate immune system by specifically targeting IRAK4. IRAK4 is a serine/threonine kinase that plays a central role in the signal transduction downstream of TLRs and the IL-1R family.[1][2] These receptors are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating an inflammatory response.

The primary mechanism of action of HG-12-6 is its selective inhibition of IRAK4 kinase activity. It is classified as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[3] This specificity is significant as it offers a potential for greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases. HG-12-6 shows a marked preference for the unphosphorylated, inactive state of IRAK4.[1][2] This targeted inhibition prevents the subsequent phosphorylation and activation of downstream signaling molecules, thereby dampening the inflammatory cascade.

Quantitative Data Presentation

The inhibitory activity of HG-12-6 against IRAK4 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 165 nM | Unphosphorylated inactive IRAK4 | Biochemical Kinase Assay | [1][2] |

| IC50 | 2876 nM | Phosphorylated active IRAK4 | Biochemical Kinase Assay | [1][2] |

Table 1: Biochemical Inhibitory Activity of HG-12-6 against IRAK4.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is inhibited by HG-12-6.

Caption: MyD88-dependent signaling pathway and the inhibitory action of HG-12-6 on IRAK4.

Experimental Workflow for IRAK4 Inhibition Assessment

The following diagram outlines a typical experimental workflow to characterize an IRAK4 inhibitor like HG-12-6.

Caption: A streamlined workflow for evaluating the efficacy of an IRAK4 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize HG-12-6.

IRAK4 Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory effect of HG-12-6 on IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 (unphosphorylated and phosphorylated forms)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

HG-12-6 (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit

-

96-well white plates

Procedure:

-

Prepare a serial dilution of HG-12-6 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted HG-12-6 or vehicle control (DMSO in kinase assay buffer).

-

Add the IRAK4 enzyme to each well, except for the "no enzyme" control wells.

-

Add the substrate (MBP) to all wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of HG-12-6 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Western Blot for Phospho-IRAK1

This protocol assesses the ability of HG-12-6 to inhibit IRAK4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

HG-12-6 dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with varying concentrations of HG-12-6 or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK4 pathway.

-

Harvest the cells and lyse them using ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities to determine the inhibition of IRAK1 phosphorylation.

Functional Cellular Assay: Cytokine Release Measurement

This protocol measures the downstream functional consequence of IRAK4 inhibition by quantifying the release of pro-inflammatory cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

LPS or other TLR agonists (e.g., R848 for TLR7/8)

-

HG-12-6 dissolved in DMSO

-

ELISA or multiplex immunoassay kit for detecting cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of HG-12-6 or DMSO for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., LPS) for a specified time (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each concentration of HG-12-6 and determine the IC50 value.

Conclusion

HG-12-6 is a selective inhibitor of IRAK4 with a well-defined mechanism of action. Its ability to preferentially target the inactive conformation of IRAK4 provides a promising avenue for the development of targeted therapies for a variety of inflammatory and autoimmune disorders. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of HG-12-6 and other IRAK4 inhibitors. The provided visualizations of the IRAK4 signaling pathway and a typical experimental workflow serve as valuable tools for understanding the context and practical approaches to studying this important immunological target. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of HG-12-6 in relevant disease models.

References

HG-12-6: A Technical Guide to a Selective Type II IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways. As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is a high-value target for the development of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers. HG-12-6 is a potent and selective Type II inhibitor of IRAK4, demonstrating preferential binding to the unphosphorylated, inactive conformation of the kinase. This technical guide provides a comprehensive overview of HG-12-6, including its biochemical activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action and Biochemical Activity

HG-12-6 acts as an ATP-competitive inhibitor of IRAK4. As a Type II inhibitor, it specifically recognizes and binds to the "DFG-out" conformation of the kinase, which is characteristic of the inactive state. This selective binding to the unphosphorylated form of IRAK4 leads to a more profound and specific inhibition of the signaling cascade before its initiation.

Quantitative Data

The inhibitory activity of HG-12-6 against IRAK4 has been quantified, highlighting its selectivity for the inactive form of the enzyme.

| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |

| Unphosphorylated IRAK4 | HG-12-6 | 165 | Biochemical Kinase Assay | [1][2][3] |

| Phosphorylated IRAK4 | HG-12-6 | 2876 | Biochemical Kinase Assay | [4][1][2][3] |

Note: Data on the broader kinase selectivity profile of HG-12-6 against a panel of other kinases is not currently available in the public domain. Furthermore, specific IC50 values for HG-12-6 in cellular assays for cytokine inhibition (e.g., IL-6, TNF-α) and data from in vivo studies have not been publicly reported.

IRAK4 Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.

References

The Discovery and Development of HG-12-6: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways. This document provides a comprehensive technical overview of the discovery and development of HG-12-6, focusing on its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization. Detailed signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

HG-12-6 has been identified as a type II inhibitor of IRAK4.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often resulting in higher selectivity. HG-12-6 demonstrates preferential binding to the unphosphorylated, inactive form of IRAK4, highlighting its potential as a selective modulator of this pathway.[2][3]

Quantitative Data

The inhibitory activity of HG-12-6 against IRAK4 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The compound shows a significant preference for the unphosphorylated, inactive state of the kinase.

| Target | Inhibitor | IC50 (nM) | Assay | Reference |

| Unphosphorylated IRAK4 | HG-12-6 | 165 | LanthaScreen™ Eu Kinase Binding Assay | [2][3] |

| Phosphorylated IRAK4 | HG-12-6 | 2876 | LanthaScreen™ Eu Kinase Binding Assay | [2][3] |

Mechanism of Action and Signaling Pathway

HG-12-6 functions as a type II inhibitor, binding to the inactive conformation of IRAK4 and preventing its activation.[2] The IRAK4 signaling pathway is a critical component of the innate immune system. The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of cytokines like IL-1 to their receptors. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming a complex known as the Myddosome.[1][4] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently activate TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5][6]

IRAK4 Signaling Pathway and the inhibitory action of HG-12-6.

Experimental Protocols

The following is a detailed protocol for the LanthaScreen™ Eu Kinase Binding Assay, adapted for the determination of the IC50 of HG-12-6 against IRAK4. This protocol is a reconstruction based on publicly available information for this assay type.

Principle

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8] It measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials

-

IRAK4 enzyme (phosphorylated and unphosphorylated forms)

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

HG-12-6 (or other test compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

-

384-well microplates

-

TR-FRET compatible plate reader

Method

-

Compound Preparation:

-

Prepare a serial dilution of HG-12-6 in DMSO.

-

Further dilute the compound solutions in the assay buffer to the desired final concentrations.

-

-

Reagent Preparation:

-

Prepare a solution of IRAK4 kinase and Eu-anti-tag antibody in assay buffer.

-

Prepare a solution of the kinase tracer in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted HG-12-6 solution to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

LanthaScreen™ Eu Kinase Binding Assay Workflow.

Synthesis and Further Development

Information regarding the chemical synthesis of HG-12-6 is not publicly available in the reviewed literature. Similarly, there is no publicly available data on the preclinical (in vivo) or clinical development of HG-12-6. This suggests that HG-12-6 is currently a tool compound for research purposes to probe the function and therapeutic potential of IRAK4 inhibition.

Conclusion

HG-12-6 is a valuable research tool for studying the biological roles of IRAK4. Its high potency and selectivity for the inactive conformation of IRAK4 make it a promising lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further studies are required to elucidate its in vivo efficacy, pharmacokinetic, and toxicological profiles to determine its potential for clinical development.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Flowchart Creation [developer.mantidproject.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]

In-Depth Technical Guide: Binding Affinity of HG-12-6 to Unphosphorylated IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor HG-12-6 to the unphosphorylated, inactive state of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its role in propagating inflammatory signals has made it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer.

HG-12-6 has been identified as a type II inhibitor of IRAK4, demonstrating preferential binding to its inactive conformation. This guide details the quantitative binding data, the experimental protocols utilized for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of HG-12-6 for IRAK4 has been quantified, highlighting its selectivity for the unphosphorylated, inactive form of the kinase over the phosphorylated, active form. This preferential binding is a hallmark of type II inhibitors, which stabilize the "DFG-out" inactive conformation of the kinase.

| Compound | Target | Phosphorylation Status | Binding Affinity (IC50) |

| HG-12-6 | IRAK4 | Unphosphorylated (inactive) | 165 nM[1][2][3][4][5] |

| HG-12-6 | IRAK4 | Phosphorylated (active) | 2876 nM[1][2][4] |

This greater than 17-fold selectivity underscores the potential of HG-12-6 as a specific modulator of IRAK4 activity.

Experimental Protocols

The determination of the binding affinity of HG-12-6 to unphosphorylated IRAK4 was conducted using the LanthaScreen® Eu Kinase Binding Assay.[6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding of inhibitors to kinases.

Principle of the LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[1][7] It relies on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used for detection. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs between the europium (Eu) donor and the Alexa Fluor® 647 acceptor.[1] An inhibitor that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[1]

Materials

-

Kinase: Purified, unphosphorylated IRAK4 kinase domain.

-

Tracer: An appropriate Alexa Fluor® 647-labeled kinase tracer that binds to IRAK4. For IRAK4, Kinase Tracer 222 can be utilized.[1]

-

Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST antibody if using a GST-tagged IRAK4).

-

Compound: HG-12-6 serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

-

Plates: Low-volume 384-well plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements.

Methodology

The following protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay protocol for determining inhibitor IC50 values.

1. Reagent Preparation:

-

Compound Dilution: Prepare a serial dilution of HG-12-6 in DMSO. A typical starting concentration might be 1000-fold the expected IC50. Further dilute the compound in 1X Kinase Buffer A to a 4X final assay concentration.

-

Kinase/Antibody Mixture: Prepare a 2X solution of the unphosphorylated IRAK4 kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A. The optimal concentrations of kinase and antibody should be determined empirically but are typically in the low nanomolar range.

-

Tracer Solution: Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer A. The tracer concentration should ideally be at or below its Kd for the kinase to ensure accurate IC50 determination.

2. Assay Procedure:

-

Add 5 µL of the 4X serially diluted HG-12-6 or control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the 2X unphosphorylated IRAK4/Eu-anti-tag antibody mixture to each well.

-

Initiate the binding reaction by adding 5 µL of the 4X kinase tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the HG-12-6 concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which represents the concentration of HG-12-6 required to inhibit 50% of the tracer binding.

Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving IRAK4 upon activation by Toll-like receptors (TLRs) or IL-1 receptors (IL-1Rs).

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of HG-12-6 for unphosphorylated IRAK4 using the LanthaScreen® assay.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Role of HG-12-6 in Blocking TLR Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key kinase in the MyD88-dependent TLR signaling pathway. By preferentially binding to the unphosphorylated, inactive state of IRAK4, HG-12-6 effectively blocks the downstream signaling cascade, leading to the inhibition of pro-inflammatory cytokine production. This document details the mechanism of action of HG-12-6, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to TLR Signaling and the Role of IRAK4

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] Upon recognition of specific PAMPs, such as lipopolysaccharide (LPS) by TLR4 or CpG DNA by TLR9, TLRs initiate intracellular signaling cascades that lead to the production of inflammatory cytokines, chemokines, and type I interferons.[2] These signaling pathways are broadly classified into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.[3]

The MyD88-dependent pathway is utilized by all TLRs except for TLR3 and is essential for the production of pro-inflammatory cytokines.[3] Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits the IRAK family of serine/threonine kinases.[4] IRAK4 is the most upstream and critical kinase in this complex, playing a scaffold role and phosphorylating IRAK1.[4] This phosphorylation event triggers a downstream cascade involving TRAF6, TAK1, and ultimately the activation of the transcription factors NF-κB and AP-1, which drive the expression of inflammatory genes.[5]

Given its central role, IRAK4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases.[6] Inhibition of IRAK4 kinase activity is a promising strategy to block the inflammatory cascade at an early and critical juncture.[6]

HG-12-6: A Selective IRAK4 Inhibitor

HG-12-6 is a small molecule, type II inhibitor of IRAK4.[7][8] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like HG-12-6 bind to the inactive, unphosphorylated form of the enzyme.[7][8] This mechanism of action can confer greater selectivity and a distinct pharmacological profile. HG-12-6 shows a strong preference for the unphosphorylated state of IRAK4, as demonstrated by its half-maximal inhibitory concentration (IC50) values.[7][8][9]

Quantitative Data for HG-12-6 Activity

The inhibitory potency of HG-12-6 against IRAK4 has been determined through in vitro kinase assays. The available data is summarized in the table below.

| Target | Form | IC50 (nM) | Reference |

| IRAK4 | Unphosphorylated (inactive) | 165 | [7][8][9] |

| IRAK4 | Phosphorylated (active) | 2876 | [7][8][9] |

Note: Specific quantitative data for the inhibition of cytokine production (e.g., TNF-α, IL-6, IL-12) by HG-12-6 in response to specific TLR ligands is not publicly available. However, studies on other potent IRAK4 inhibitors have demonstrated effective, dose-dependent reduction of these cytokines in cellular assays.[10][11] For instance, IRAK4 inhibitors have been shown to block the production of TNF-α and IL-12p40 in THP-1 cells stimulated with LPS.[10]

Signaling Pathways and Mechanism of Action

HG-12-6 exerts its inhibitory effect by blocking the MyD88-dependent TLR signaling pathway. The following diagrams illustrate the canonical MyD88-dependent and TRIF-dependent pathways, and the point of intervention for HG-12-6.

Caption: MyD88-dependent TLR signaling pathway and the inhibitory action of HG-12-6.

Caption: TRIF-dependent TLR signaling pathway, which is not directly targeted by HG-12-6.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of IRAK4 inhibitors like HG-12-6.

IRAK4 Kinase Assay (In Vitro)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against IRAK4 kinase.

References

- 1. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of HG-12-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By targeting the inactive, unphosphorylated form of IRAK4, HG-12-6 presents a promising avenue for the modulation of inflammatory responses in the context of autoimmunity and other inflammatory conditions. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of IRAK4

HG-12-6 exerts its anti-inflammatory effects by selectively inhibiting IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune system's ability to recognize and respond to pathogens and endogenous danger signals.

Upon receptor activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which in turn activates a cascade of signaling events culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 5 (IRF5). These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).

HG-12-6 is distinguished as a type II inhibitor, meaning it preferentially binds to the inactive conformation of the IRAK4 kinase domain. This specific mode of inhibition prevents the conformational changes required for IRAK4 activation, thereby blocking the entire downstream inflammatory cascade.

Quantitative Data Summary

The primary quantitative data available for HG-12-6 highlights its potency and selectivity for the unphosphorylated, inactive form of IRAK4 over the phosphorylated, active form.[1][2][3] This selectivity is a key characteristic of its mechanism of action.

| Target | Parameter | Value (nM) | Reference |

| Unphosphorylated (inactive) IRAK4 | IC50 | 165 | [1][2][3] |

| Phosphorylated (active) IRAK4 | IC50 | 2876 | [1][2] |

Note: Further quantitative data from cell-based assays (e.g., dose-response inhibition of cytokine production) and in vivo models for HG-12-6 are not publicly available at the time of this guide's compilation.

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the investigation of IRAK4 inhibitors like HG-12-6. While specific protocols for HG-12-6 are not fully detailed in the public domain, these represent standard and robust methods used in the field.

IRAK4 Biochemical Kinase Assay (In Vitro)

This assay is designed to determine the direct inhibitory activity of a compound against the IRAK4 enzyme.

Objective: To measure the 50% inhibitory concentration (IC50) of HG-12-6 against both unphosphorylated (inactive) and phosphorylated (active) IRAK4.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The luminescent signal is inversely proportional to the amount of IRAK4 inhibition.

Materials:

-

Recombinant human IRAK4 (unphosphorylated and pre-phosphorylated forms)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP at a concentration near the Km for IRAK4

-

A suitable peptide substrate for IRAK4 (e.g., a biotinylated peptide derived from a known IRAK4 substrate)

-

HG-12-6 (or other test inhibitors) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of HG-12-6 in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted HG-12-6 or DMSO (vehicle control).

-

Add the IRAK4 enzyme (either unphosphorylated or phosphorylated) diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of HG-12-6 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inflammatory Cytokine Production

This assay assesses the ability of HG-12-6 to inhibit the production of pro-inflammatory cytokines in a cellular context.

Objective: To determine the dose-dependent effect of HG-12-6 on the production of cytokines such as TNF-α and IL-6 from immune cells stimulated with a TLR agonist.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with a TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) in the presence of varying concentrations of the inhibitor. The amount of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human PBMCs isolated from healthy donors or THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

TLR ligand (e.g., LPS from E. coli O111:B4 or R848)

-

HG-12-6 serially diluted in DMSO

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed the PBMCs or THP-1 cells in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).

-

Pre-incubate the cells with serial dilutions of HG-12-6 or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells by adding the TLR ligand at a concentration known to induce a robust cytokine response (e.g., 100 ng/mL LPS or 1 µM R848).

-

Incubate the plate for a period sufficient for cytokine production (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the inhibitor concentration and determine the IC50 value for the inhibition of each cytokine.

In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the ability of HG-12-6 to prevent or reduce the clinical signs of arthritis in a rat model.

Principle: Arthritis is induced in susceptible strains of rats by immunization with type II collagen emulsified in an adjuvant. This leads to an autoimmune response against the animal's own collagen, resulting in joint inflammation, swelling, and destruction. The test compound is administered prophylactically or therapeutically, and its effect on disease progression is monitored.

Materials:

-

Male Lewis or Dark Agouti rats (strains susceptible to CIA)

-

Bovine or chicken type II collagen

-

Incomplete Freund's Adjuvant (IFA)

-

HG-12-6 formulated for oral or intraperitoneal administration

-

Vehicle control for the formulation

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis: On day 0, immunize the rats intradermally at the base of the tail with an emulsion of type II collagen and IFA. A booster immunization is often given on day 7.

-

Dosing:

-

Prophylactic Dosing: Begin daily administration of HG-12-6 (at various doses) or vehicle control starting from day 0 or just before the expected onset of clinical signs (around day 10).

-

Therapeutic Dosing: Begin daily administration of HG-12-6 or vehicle control after the onset of clinical signs of arthritis.

-

-

Clinical Scoring: Monitor the animals daily or every other day for the onset and severity of arthritis. Assign a clinical score to each paw based on the degree of erythema and swelling (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw). The maximum score per animal is typically 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.

-

Termination and Analysis: At the end of the study (e.g., day 21-28), euthanize the animals. Hind paws can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the vehicle-treated and HG-12-6-treated groups to determine the efficacy of the compound.

Visualizations

Signaling Pathway of IRAK4 Inhibition by HG-12-6

Caption: IRAK4 signaling pathway and the inhibitory action of HG-12-6.

Experimental Workflow for Investigating HG-12-6

Caption: A typical experimental workflow for the development of an IRAK4 inhibitor like HG-12-6.

References

HG-12-6: A Technical Guide for the Study of Autoimmunity and Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given the critical role of IRAK4 in innate immune signaling pathways that drive autoimmune and inflammatory diseases, HG-12-6 represents a valuable tool for researchers in this field. This document outlines the mechanism of action of HG-12-6, presents its key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: The Role of IRAK4 in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. Dysregulation of IRAK4 signaling is strongly implicated in the pathogenesis of numerous autoimmune diseases and chronic inflammatory conditions. Upon ligand binding to TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it becomes activated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and IRF5.[1][2] This cascade results in the production of pro-inflammatory cytokines and other mediators that drive the inflammatory response.

HG-12-6: A Selective IRAK4 Inhibitor

HG-12-6 is a small molecule inhibitor that exhibits a high degree of selectivity for IRAK4.[3][4] It functions as a type II inhibitor, meaning it preferentially binds to the unphosphorylated, inactive conformation of the IRAK4 kinase domain.[3][5] This mode of inhibition is significant as it locks the kinase in an inactive state, preventing its participation in the signaling cascade.

Quantitative Data

The inhibitory activity of HG-12-6 against IRAK4 has been quantitatively assessed, demonstrating its potency and selectivity.

| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |

| Unphosphorylated inactive IRAK4 | HG-12-6 | 165 | LanthaScreen Eu Kinase Binding Assay | [3][4] |

| Phosphorylated active IRAK4 | HG-12-6 | 2876 | LanthaScreen Eu Kinase Binding Assay | [3][4] |

| IRAK4 | PF-06426779 (another selective inhibitor) | 1 (full-length), 12 (cell-based) | Kinase Assay, Cell-based Assay | [1] |

Signaling Pathway of IRAK4 Inhibition by HG-12-6

The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of intervention by HG-12-6.

Caption: IRAK4 signaling pathway and HG-12-6 inhibition.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay is utilized to determine the binding affinity of inhibitors to both the unphosphorylated (inactive) and phosphorylated (active) forms of a kinase.

Materials:

-

Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

-

Kinase of interest (e.g., IRAK4)

-

Test compound (e.g., HG-12-6)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

-

Prepare a dilution series of the test compound (HG-12-6).

-

In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the Alexa Fluor™ tracer.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytokine Production Assay

This assay measures the effect of an inhibitor on the production of inflammatory cytokines in a relevant cell line (e.g., human monocytes or macrophages).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Cell culture medium and supplements.

-

TLR agonist (e.g., R848 for TLR7/8).

-

Test compound (HG-12-6).

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

Cell culture plates.

Methodology:

-

Culture the cells in appropriate plates.

-

Pre-treat the cells with various concentrations of HG-12-6 for a defined period (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist (e.g., R848) to induce cytokine production.

-

Incubate the cells for a further period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of HG-12-6 for cytokine inhibition by plotting the cytokine concentration against the inhibitor concentration.

Experimental Workflow for Characterizing an IRAK4 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor like HG-12-6.

Caption: Workflow for IRAK4 inhibitor discovery.

Conclusion

HG-12-6 is a valuable chemical probe for elucidating the role of IRAK4 in inflammatory and autoimmune signaling pathways. Its selectivity for the inactive conformation of IRAK4 provides a specific tool to dissect the kinase-dependent functions of this critical signaling node. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of IRAK4 inhibition for a range of human diseases.

References

- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Landscape of HG-12-6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and relevant experimental data for HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.

Core Chemical Structure and Properties

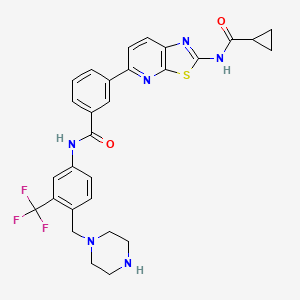

HG-12-6, with the molecular formula C29H27F3N6O2S and a molecular weight of 580.62 g/mol , is a small molecule inhibitor identified by its CAS Number 2222354-57-4. Its chemical architecture shares a scaffold similar to that of the multi-kinase inhibitor Ponatinib. A key distinguishing feature of HG-12-6 is the absence of a methyl substituent on ring A and a different head group, which contributes to its specific binding profile.

Chemical Structure of HG-12-6:

Caption: 2D Chemical Structure of HG-12-6.

Quantitative Data Summary

The inhibitory activity of HG-12-6 against IRAK4 has been quantified, demonstrating a significant preference for the unphosphorylated, inactive form of the kinase. This characteristic is a hallmark of type II inhibitors, which bind to the "DFG-out" conformation of the kinase.

| Target | Phosphorylation Status | IC50 (nM) | Reference |

| IRAK4 | Unphosphorylated (inactive) | 165 | [1][2] |

| IRAK4 | Phosphorylated (active) | 2876 | [1][2] |

Mechanism of Action and Signaling Pathway

HG-12-6 exerts its inhibitory effect by targeting IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to inflammation. By selectively inhibiting the inactive form of IRAK4, HG-12-6 effectively blocks this inflammatory cascade.

IRAK4 Signaling Pathway

Caption: IRAK4-mediated signaling pathway and the inhibitory action of HG-12-6.

Experimental Protocols

The primary assay used to determine the inhibitory activity of HG-12-6 is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

LanthaScreen™ Eu Kinase Binding Assay for IRAK4

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, a high FRET signal is produced. Competitive inhibitors, such as HG-12-6, displace the tracer, leading to a decrease in the FRET signal.

General Protocol Outline:

-

Reagent Preparation:

-

Prepare a solution of the IRAK4 enzyme (either unphosphorylated or phosphorylated).

-

Prepare a solution of the europium-labeled anti-tag antibody.

-

Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

-

Prepare serial dilutions of the test compound (HG-12-6).

-

Assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[3]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound to the assay wells.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

Caption: Workflow for determining the IC50 of HG-12-6 using the LanthaScreen™ assay.

Synthesis

While a detailed, step-by-step synthesis protocol for HG-12-6 is not publicly available, its structural similarity to Ponatinib suggests that it could be synthesized using analogous synthetic routes. The synthesis of Ponatinib and its analogs often involves multi-step organic chemistry techniques, including coupling reactions to form the core scaffold and subsequent modifications to introduce the various functional groups.

Conclusion

HG-12-6 is a highly selective type II inhibitor of IRAK4, demonstrating potent inhibition of the unphosphorylated kinase. Its distinct chemical structure and mechanism of action make it a valuable tool for researchers investigating the role of IRAK4 in inflammatory and autoimmune diseases, as well as in certain cancers. The provided data and experimental outlines offer a solid foundation for further studies involving this compound.

References

The IRAK4 Inhibitor HG-12-6: A Technical Overview of its Role in Modulating Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inflammatory and autoimmune diseases, the interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the signaling cascades that govern the production of pro-inflammatory cytokines. As a serine/threonine kinase, IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are pivotal in the innate immune response[1][2]. Dysregulation of these pathways is a hallmark of numerous chronic inflammatory conditions. This technical guide provides an in-depth analysis of HG-12-6, a potent and selective type II inhibitor of IRAK4, and its anticipated effects on cytokine production. While specific data on the direct impact of HG-12-6 on a range of cytokines is not extensively available in the public domain, this paper will synthesize the known biochemical properties of HG-12-6 with the well-established consequences of IRAK4 inhibition to provide a comprehensive overview for research and drug development professionals.

HG-12-6: A Potent Inhibitor of IRAK4

HG-12-6 is a small molecule inhibitor that has been identified as a type II inhibitor of IRAK4. A key characteristic of HG-12-6 is its preferential binding to the unphosphorylated, inactive conformation of IRAK4[3][4]. This mode of inhibition is significant as it targets the kinase before its activation, thereby preventing the initiation of the downstream signaling cascade.

Quantitative Data on HG-12-6

The primary quantitative data available for HG-12-6 is its in vitro potency against IRAK4. This data is crucial for understanding its potential therapeutic window and for designing further in vitro and in vivo studies.

| Compound | Target | Parameter | Value (nM) | Notes |

| HG-12-6 | Unphosphorylated, inactive IRAK4 | IC50 | 165 | Preferential binding to the inactive kinase[3][5][6]. |

| HG-12-6 | Phosphorylated, active IRAK4 | IC50 | 2876 | Demonstrates selectivity for the inactive form[3][6]. |

The IRAK4 Signaling Pathway and its Inhibition by HG-12-6

The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines initiates the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation[7][8]. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, culminating in the transcription and production of a wide array of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α[1][9].

By binding to the inactive form of IRAK4, HG-12-6 prevents the conformational changes required for its activation, thereby blocking the entire downstream signaling cascade.

Figure 1: IRAK4 Signaling Pathway and Inhibition by HG-12-6.

Anticipated Effects of HG-12-6 on Cytokine Production

Based on the mechanism of action of IRAK4 inhibition, it is anticipated that HG-12-6 will significantly reduce the production of a broad spectrum of pro-inflammatory cytokines that are dependent on the MyD88-IRAK4 signaling axis. While direct quantitative data for HG-12-6 is pending, studies on other potent and selective IRAK4 inhibitors provide a strong indication of its likely effects.

| Cytokine | Effect of IRAK4 Inhibition | Rationale |

| IL-1β | Strong Inhibition | Production is highly dependent on the IRAK4 pathway for inflammasome activation and subsequent pro-IL-1β processing and secretion[9]. |

| IL-6 | Strong Inhibition | Transcription is heavily driven by NF-κB and AP-1, which are downstream of IRAK4[9]. |

| TNF-α | Strong Inhibition | Another key pro-inflammatory cytokine whose expression is tightly regulated by the IRAK4-NF-κB axis[9]. |

| IL-12 | Strong Inhibition | Crucial for Th1 differentiation, its production by antigen-presenting cells is IRAK4-dependent[9]. |

| IFN-α | Inhibition | In plasmacytoid dendritic cells (pDCs), TLR7/9-mediated IFN-α production is dependent on IRAK4[10]. |

| IL-8 | Inhibition | A chemokine whose production is also influenced by the IRAK4 signaling pathway[10]. |

Experimental Protocols for Assessing the Effect of HG-12-6 on Cytokine Production

To empirically determine the effect of HG-12-6 on cytokine production, a standardized in vitro cellular assay is required. The following is a detailed protocol based on common methodologies used for evaluating IRAK4 inhibitors[11][12][13].

In Vitro Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

1. Objective: To quantify the inhibitory effect of HG-12-6 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human PBMCs stimulated with a TLR agonist.

2. Materials:

-

HG-12-6 (stock solution in DMSO)

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli (TLR4 agonist) or R848 (TLR7/8 agonist)

-

96-well cell culture plates

-

ELISA or Luminex-based multiplex assay kits for human TNF-α, IL-6, and IL-1β

-

Cell viability assay kit (e.g., MTS or CellTiter-Glo)

3. Methodology:

-

Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C, 5% CO2 to allow cells to adhere.

-

Compound Treatment: Prepare serial dilutions of HG-12-6 in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour at 37°C, 5% CO2.

-

Cell Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL final concentration) or R848 (e.g., 1 µM final concentration) in complete RPMI-1640 medium. Add 50 µL of the stimulant to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using a validated ELISA or multiplex immunoassay according to the manufacturer's instructions.

-

Cell Viability Assessment: To the remaining cells in the plate, perform a cell viability assay to assess the cytotoxicity of HG-12-6 at the tested concentrations.

4. Data Analysis:

-

Calculate the concentration of each cytokine in pg/mL or ng/mL.

-

Normalize the cytokine levels to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of HG-12-6 to determine the IC50 value for the inhibition of each cytokine.

-

Assess cell viability data to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.

Figure 2: Experimental Workflow for Cytokine Release Assay.

Conclusion

HG-12-6 is a potent and selective inhibitor of IRAK4, a master regulator of innate immune signaling. By targeting the inactive form of IRAK4, HG-12-6 is poised to effectively block the production of a wide range of pro-inflammatory cytokines that are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. While further studies are required to provide direct quantitative evidence of the effect of HG-12-6 on specific cytokine profiles, the established role of IRAK4 in TLR and IL-1R signaling provides a strong rationale for its therapeutic potential. The experimental protocol outlined in this guide offers a robust framework for the continued investigation and characterization of HG-12-6 and other IRAK4 inhibitors in the drug development pipeline.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 Gene: Immune Response, Inflammation, and Therapeutic Potential [learn.mapmygenome.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HG-12-6 | 2222354-57-4 | IRAK | MOLNOVA [molnova.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 10. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with HG-12-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It demonstrates preferential binding to the unphosphorylated, inactive conformation of IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases. This document provides detailed protocols for in vitro studies designed to characterize the activity and cellular effects of HG-12-6.

Mechanism of Action

HG-12-6 acts as an ATP-competitive inhibitor by binding to the "DFG-out" conformation of the IRAK4 kinase domain. This specific binding to the inactive state of the enzyme prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to the production of inflammatory cytokines.

Data Presentation

Table 1: In Vitro Kinase Binding Affinity of HG-12-6

| Target Kinase | IC50 (nM) | Assay Platform |

| Unphosphorylated IRAK4 | 165 | LanthaScreen™ Eu Kinase Binding Assay |

| Phosphorylated IRAK4 | 2876 | LanthaScreen™ Eu Kinase Binding Assay |

Experimental Protocols

IRAK4 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of HG-12-6 to IRAK4 by quantifying the displacement of a fluorescently labeled tracer from the kinase active site.

Materials:

-

IRAK4 enzyme (unphosphorylated and phosphorylated forms)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Assay Buffer

-

HG-12-6 compound

-

384-well microplates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of HG-12-6 in DMSO.

-

Prepare a 3X solution of IRAK4 enzyme and Eu-anti-Tag antibody in assay buffer.

-

Prepare a 3X solution of the kinase tracer in assay buffer.

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted HG-12-6 or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the 3X IRAK4/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement.

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the HG-12-6 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of HG-12-6 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

Complete cell culture medium

-

HG-12-6 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of HG-12-6 in cell culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

HG-12-6 compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

96-well microplates

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Sample Collection:

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

-

-

Data Analysis:

-

Determine the background, spontaneous LDH release (from untreated cells), and maximum LDH release (from cells treated with lysis buffer).

-

Calculate the percentage of cytotoxicity for each treatment condition.

-

Western Blot Analysis of Downstream Signaling